molecular formula C13H9BrClNO B2920206 2-{(E)-[(4-bromophenyl)imino]methyl}-4-chlorophenol CAS No. 1613045-95-6

2-{(E)-[(4-bromophenyl)imino]methyl}-4-chlorophenol

Cat. No.: B2920206
CAS No.: 1613045-95-6
M. Wt: 310.58
InChI Key: HMKMXBKNSVBKSA-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{(E)-[(4-bromophenyl)imino]methyl}-4-chlorophenol is a bidentate Schiff base ligand of significant interest in advanced chemical and biological research. Its molecular structure features strong intramolecular O—H⋯N hydrogen bonding, which stabilizes the configuration and facilitates its coordination chemistry . The compound is primarily utilized as a versatile precursor for synthesizing metal complexes with ions such as Co(II), Ni(II), Cu(II), and Zn(II) . These complexes have demonstrated enhanced biological activity, showing promise as antimicrobial agents against various Gram-positive and Gram-negative bacterial pathogens, as well as potent antioxidant properties in free radical scavenging assays . The mechanism of action for these activities is often investigated through molecular docking studies, which suggest specific interactions with microbial protein targets . Beyond its biological applications, this Schiff base is a valuable model compound in materials science and supramolecular chemistry. Its crystal structure exhibits distinctive intermolecular interactions, including halogen (Cl⋯Cl and Br⋯Br) contacts and C—H⋯π interactions, which are critical for understanding and designing molecular assembly in the solid state . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(4-bromophenyl)iminomethyl]-4-chlorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClNO/c14-10-1-4-12(5-2-10)16-8-9-7-11(15)3-6-13(9)17/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKMXBKNSVBKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(C=CC(=C2)Cl)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790382
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(4-bromophenyl)imino]methyl}-4-chlorophenol typically involves the condensation reaction between 4-bromobenzaldehyde and 4-chlorophenol in the presence of an acid catalyst. The reaction proceeds as follows:

    Starting Materials: 4-bromobenzaldehyde and 4-chlorophenol.

    Catalyst: Acid catalyst such as hydrochloric acid or sulfuric acid.

    Reaction Conditions: The reaction mixture is heated under reflux conditions for several hours to facilitate the condensation reaction.

    Product Isolation: The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial-scale production would follow similar synthetic routes with optimization for larger batch sizes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(4-bromophenyl)imino]methyl}-4-chlorophenol undergoes several types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine linkage can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

2-{(E)-[(4-bromophenyl)imino]methyl}-4-chlorophenol is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biochemistry: In the study of enzyme interactions and protein-ligand binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{(E)-[(4-bromophenyl)imino]methyl}-4-chlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The imine linkage allows the compound to form reversible covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The bromophenyl and chlorophenol groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Research Findings

Crystallographic Robustness : The target compound’s structure is refined to higher precision (R = 0.032) than most analogues, attributed to optimized halogen interactions .

Thermal Stability: Halogen substituents enhance thermal stability (decomposition >250°C) compared to non-halogenated analogues .

Biological Activity

The compound 2-{(E)-[(4-bromophenyl)imino]methyl}-4-chlorophenol , also known as 2-[(E)-(4-bromo-phenyl)imino-methyl]-4-chloro-phenol , is a member of the Schiff base family, characterized by a carbon-nitrogen double bond (C=N) formed through the condensation of an amine and a carbonyl compound. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C13H9BrClNO . The structure features a bromophenyl group, a chlorophenol moiety, and an imine functional group. The dihedral angle between the substituted benzene rings is approximately 44.25 degrees , indicating a non-planar conformation that may influence its biological interactions .

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC13H9BrClNO
Molecular Weight310.57 g/mol
Dihedral Angle44.25°
Intramolecular BondsO-H⋯N hydrogen bonds
Intermolecular ContactsCl⋯Cl and Br⋯Br

Antimicrobial Activity

Research has demonstrated that Schiff bases exhibit significant antimicrobial properties. A study focusing on various Schiff bases, including derivatives related to this compound, showed promising results against Gram-positive and Gram-negative bacteria as well as fungi. For instance, the compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition of bacterial growth .

Case Study: Antimicrobial Evaluation

  • Tested Organisms : Staphylococcus aureus, Escherichia coli
  • Method : Disk diffusion method
  • Results : Significant inhibition zones were observed, indicating strong antimicrobial activity.

Anticancer Activity

The anticancer potential of Schiff bases has also been explored in various studies. The compound's ability to induce apoptosis in cancer cell lines has been investigated, with findings suggesting that it can inhibit cell proliferation effectively. The mechanism appears to involve the generation of reactive oxygen species (ROS) which leads to cell cycle arrest and apoptosis .

Case Study: Anticancer Evaluation

  • Cell Lines Tested : K562 (leukemia), HEL (leukemia)
  • Method : MTT assay for cell viability
  • Results : The compound exhibited IC50 values indicative of potent anticancer activity.

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Studies have reported that Schiff bases can scavenge free radicals effectively. The antioxidant activity of this compound was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, showing significant free radical scavenging capacity .

Table 2: Biological Activity Summary

Activity TypeTest MethodResults Summary
AntimicrobialDisk diffusionEffective against S. aureus and E. coli
AnticancerMTT assayInduced apoptosis in leukemia cell lines
AntioxidantDPPH assaySignificant free radical scavenging

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